
1-(3-Bromo-5-méthylphényl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1-(3-Bromo-5-methylphenyl)propan-2-one” is C10H11BrO2 . The InChI code is InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 . The Canonical SMILES is CCC(=O)C1=C(C(=CC(=C1)C)Br)O .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Bromo-5-methylphenyl)propan-2-one” is 243.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass is 241.99424 g/mol . The Topological Polar Surface Area is 37.3 Ų .Applications De Recherche Scientifique
Bloc de construction de la synthèse organique
1-(3-Bromo-5-méthylphényl)propan-2-one : sert de bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour construire des molécules complexes par le biais de diverses réactions telles que le couplage de Suzuki, qui forme des composés biaryliques essentiels dans les produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, ce composé est précieux pour la synthèse de pharmacophores potentiels. Son atome de brome est un bon groupe partant dans les réactions de substitution nucléophile, permettant l’introduction de divers groupes fonctionnels qui sont essentiels dans la conception de médicaments .
Science des matériaux
Le motif structurel du composé est bénéfique en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. Son cycle phényle peut contribuer à l’empilement pi, ce qui est crucial pour le transport de charge dans les matériaux semi-conducteurs .
Recherche agrochimique
This compound : est utilisé dans la synthèse d’agrochimiques. L’atome de brome peut être remplacé par d’autres groupes pour créer des composés ayant des activités herbicides ou pesticides potentielles .
Développement de catalyseurs
Ce composé peut servir de précurseur de ligand dans le développement de catalyseurs. En modifiant sa structure, les chercheurs peuvent développer de nouveaux catalyseurs pour diverses transformations chimiques, ce qui peut améliorer les vitesses de réaction et la sélectivité .
Recherche sur les substances bioactives
Dans le domaine de la recherche sur les substances bioactives, ce composé est utilisé pour synthétiser des molécules pouvant moduler les voies biologiques. Il est particulièrement utile dans l’étude des inhibiteurs enzymatiques qui peuvent conduire à de nouveaux traitements contre les maladies .
Mécanisme D'action
1-(3-Bromo-5-methylphenyl)propan-2-one is an organobromine compound, meaning it contains a bromine atom bound to a carbon atom. This allows 1-(3-Bromo-5-methylphenyl)propan-2-one to interact with other molecules in a variety of ways. For example, 1-(3-Bromo-5-methylphenyl)propan-2-one can act as an electron acceptor, allowing it to form covalent bonds with other molecules. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one can act as an electron donor, allowing it to form hydrogen bonds with other molecules. These interactions allow 1-(3-Bromo-5-methylphenyl)propan-2-one to interact with other molecules in a variety of ways, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one has been shown to act as an agonist of the serotonin receptor 5-HT2A, which can lead to a variety of effects on the body, including increased alertness and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of advantages and limitations for lab experiments. One advantage of 1-(3-Bromo-5-methylphenyl)propan-2-one is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one is relatively stable and can be stored for long periods of time without losing its properties. On the other hand, 1-(3-Bromo-5-methylphenyl)propan-2-one can be toxic in large doses, and it can react with other compounds to form potentially hazardous products. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for 1-(3-Bromo-5-methylphenyl)propan-2-one. One potential future direction is to use 1-(3-Bromo-5-methylphenyl)propan-2-one as a tool to study the effects of various drugs on the body. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one could be used to study the effects of various drugs on the brain, as well as to study the effects of various drugs on the immune system. Another potential future direction is to use 1-(3-Bromo-5-methylphenyl)propan-2-one to synthesize new drugs, as 1-(3-Bromo-5-methylphenyl)propan-2-one can be used to form covalent bonds with other molecules. Finally, 1-(3-Bromo-5-methylphenyl)propan-2-one could be used to study the effects of various drugs on the environment, as 1-(3-Bromo-5-methylphenyl)propan-2-one is relatively stable and can be stored for long periods of time.
Méthodes De Synthèse
1-(3-Bromo-5-methylphenyl)propan-2-one can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base. This reaction produces a compound known as ethyl 3-bromo-5-methylbenzylpropionate, which can then be hydrolyzed to produce 1-(3-Bromo-5-methylphenyl)propan-2-one. Other synthesis methods include the reaction of 3-bromo-5-methylbenzoyl chloride and ethyl propionate, as well as the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base and a catalyst.
Propriétés
IUPAC Name |
1-(3-bromo-5-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRFVOOPOQIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
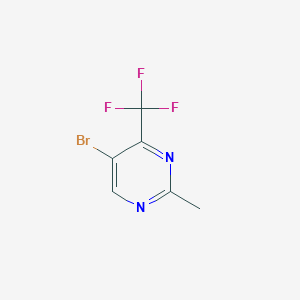
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
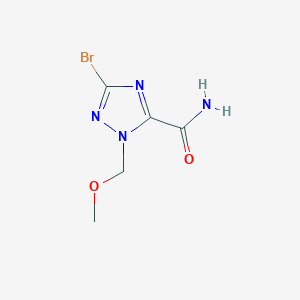
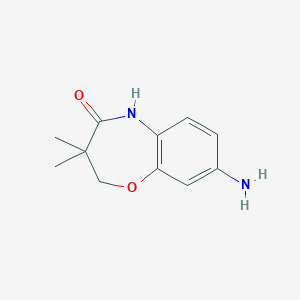
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
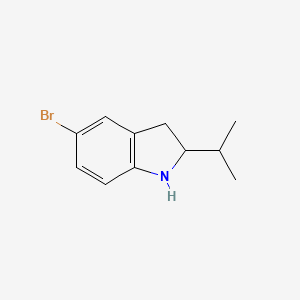
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

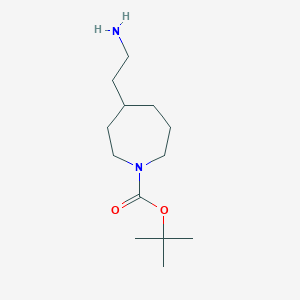
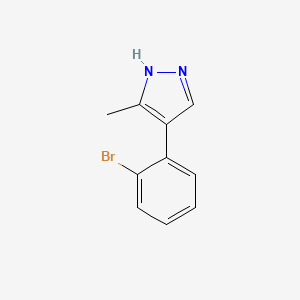
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)
